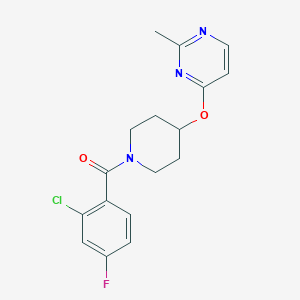

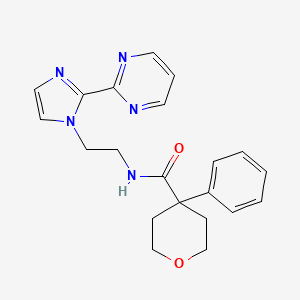

![molecular formula C14H21ClN2O4 B2480003 (2S)-2-[[(2S)-2-Aminopentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid;hydrochloride CAS No. 2375250-59-0](/img/structure/B2480003.png)

(2S)-2-[[(2S)-2-Aminopentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "(2S)-2-[[(2S)-2-Aminopentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid; hydrochloride" is a derivative of amino acids, which are fundamental building blocks of proteins and play a crucial role in various biological processes. The structure of this compound suggests that it is a dipeptide, which is a molecule consisting of two amino acids joined by a single peptide bond. The presence of the hydrochloride indicates that it is in a salt form, which may enhance its solubility in aqueous solutions.

Synthesis Analysis

The synthesis of related amino acid derivatives has been explored in several studies. For instance, the practical synthesis of (2S,3S)-3-amino-2-hydroxy-4-phenylbutyric acid, a key component of HIV protease inhibitors, was achieved through a highly diastereoselective cyanohydrin formation as a key step . Similarly, the preparation of optically active threo-2-amino-3-hydroxy-3-phenylpropanoic acid was accomplished via optical resolutions, indicating the importance of stereochemistry in the synthesis of such compounds . These methods highlight the significance of chirality and the need for precise control over the stereochemistry during the synthesis of amino acid derivatives.

Molecular Structure Analysis

The molecular structure of amino acid derivatives is characterized by the presence of an amino group, a carboxylic acid group, and a distinctive side chain. The stereochemistry of these molecules is crucial, as it can significantly influence their biological activity and interactions with other molecules . The crystal structure of related compounds, such as (2S,3S)-4-[2-chloro-3-methylpentanoyloxy] biphenyl 4'-undecyloxy-2',3'-difluorobenzoate, provides insights into the conformation and spatial arrangement of such molecules .

Chemical Reactions Analysis

Amino acid derivatives can undergo various chemical reactions, including peptide bond formation, which is essential for the synthesis of peptides and proteins. The synthesis of 1-(4-Aminophenyl)-2-diethylamino-1-propanone hydrochloride demonstrates the use of reactions such as Friedel-Crafts acylation and bromination in the modification of amino acid derivatives . The ability to introduce different functional groups into the amino acid structure allows for the creation of diverse molecules with potential biological applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of amino acid derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The presence of hydrochloride in the compound suggests improved water solubility, which is beneficial for biological applications. The study of the crystal structure of related compounds provides valuable information about their stability and interactions with other molecules . The synthesis of derivatives like 2-acetoxy-3-(3,4-diacetoxyphenyl)propanoic acid aims to improve chemical stability and liposolubility, indicating the importance of modifying physical and chemical properties for specific applications .

Wissenschaftliche Forschungsanwendungen

Antifungal Applications : A study used conceptual density functional theory to examine the molecular properties and structures of new antifungal tripeptides, including (2S)-2-[[(2S)-2-Aminopentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid. This research is significant for drug design, particularly in predicting the reactivity descriptors and bioactivity scores of these antifungal peptides (Flores-Holguín, Frau, & Glossman-Mitnik, 2019).

Synthesis of Fluorinated Derivatives : Another study described the asymmetric synthesis of fluorinated derivatives of (2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid. This research contributes to the development of new compounds with potential pharmaceutical applications (Monclus, Masson, & Luxen, 1995).

Amino Acid Studies in Toxins : The compound has been studied as a constituent amino acid in AM-toxins, highlighting its relevance in the study of natural toxins (Shimohigashi, Lee, & Izumiya, 1976).

Evaluation in Pharmaceutical Compounds : A novel series of compounds including (2S)-2-[[(2S)-2-Aminopentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid were synthesized and evaluated for antioxidant, anti-inflammatory, and antiulcer activities. This demonstrates the compound's potential in developing new therapeutic agents (Subudhi & Sahoo, 2011).

Optical Resolution in Chemistry : Research on the optical resolution of related compounds provides insights into the chiral properties of such compounds, which is important in pharmaceutical chemistry (Shiraiwa et al., 2003).

Development of Antidiabetic Agents : A study on the synthesis of N-(2-benzoylphenyl)-L-tyrosine derivatives, which include similar structures, highlights the application of this compound in the development of antihyperglycemic and antihyperlipidemic agents (Henke et al., 1998).

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-2-aminopentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4.ClH/c1-2-3-11(15)13(18)16-12(14(19)20)8-9-4-6-10(17)7-5-9;/h4-7,11-12,17H,2-3,8,15H2,1H3,(H,16,18)(H,19,20);1H/t11-,12-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUKDHKYDOYBVJH-FXMYHANSSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2-[[(2S)-2-Aminopentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid;hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

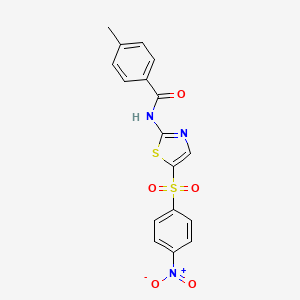

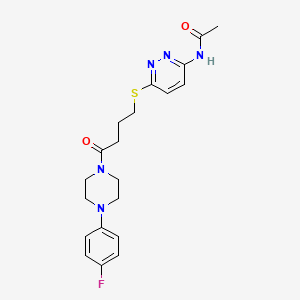

![N-(4-bromo-3-methylphenyl)-2-((3-(4-bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2479920.png)

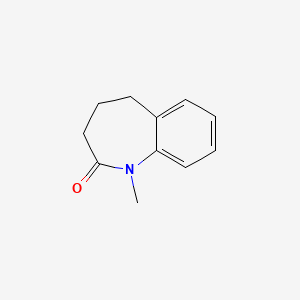

![4-chloro-3-[[2-(1-methylimidazol-2-yl)sulfanylacetyl]amino]benzoic Acid](/img/structure/B2479924.png)

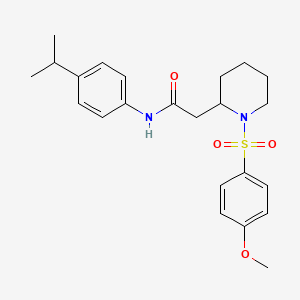

![N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isopentyloxalamide](/img/structure/B2479926.png)

![N-(4-acetylphenyl)-2-{[8-(trifluoromethyl)[1,3]dioxolo[4,5-g]quinolin-6-yl]sulfanyl}acetamide](/img/structure/B2479933.png)

![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(3,4,5-triethoxybenzamido)thiophene-3-carboxylate](/img/structure/B2479936.png)

![(E)-1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2479938.png)

![Spiro[2.6]nonan-4-one](/img/structure/B2479941.png)

![3-(2-chlorobenzyl)-5-(3-chlorobenzyl)-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2479942.png)